(R)-2-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid hydrochloride
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Overview
Description
®-2-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative. It is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, which can significantly influence its chemical properties and biological activity. This compound is of interest in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-fluoro-3-methylbenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, which involves the reaction with ammonia and hydrogen cyanide to form the corresponding aminonitrile.
Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.
Resolution: The racemic mixture of the amino acid is resolved using chiral resolution techniques to obtain the ®-enantiomer.
Formation of Hydrochloride Salt: Finally, the amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated resolution techniques, and efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-2-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biological Studies: The compound is used in studies related to enzyme-substrate interactions and receptor binding assays.
Industrial Applications: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by acting as an agonist or antagonist, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid hydrochloride: The enantiomer of the compound, which may have different biological activity.
4-Fluoro-3-methylphenylboronic acid: A related compound used in organic synthesis.
(4-fluoro-3-methoxyphenyl)boronic acid: Another similar compound with applications in cross-coupling reactions.
Uniqueness
®-2-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of both fluorine and methyl groups on the phenyl ring. These structural features contribute to its distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H13ClFNO2 |
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Molecular Weight |
233.67 g/mol |
IUPAC Name |
(2R)-2-amino-3-(4-fluoro-3-methylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H12FNO2.ClH/c1-6-4-7(2-3-8(6)11)5-9(12)10(13)14;/h2-4,9H,5,12H2,1H3,(H,13,14);1H/t9-;/m1./s1 |
InChI Key |
DLBWFICBUDAUNN-SBSPUUFOSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C[C@H](C(=O)O)N)F.Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C(=O)O)N)F.Cl |
Origin of Product |
United States |
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